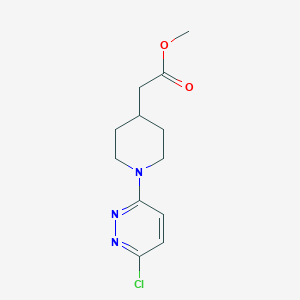
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with piperidine under specific conditions to form the intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-yl. This intermediate is then reacted with methyl acetate to produce the final compound . Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research and development .
化学反应分析
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is used in the study of nicotinic acetylcholine receptors, which are important for understanding neurotransmission.
Medicine: Research into potential therapeutic agents for neurological disorders often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate involves its interaction with nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a crucial role in neurotransmission. The compound binds to these receptors, modulating their activity and influencing various physiological processes.
相似化合物的比较
Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate can be compared with other similar compounds, such as:
1-(6-chloropyridazin-3-yl)piperidin-4-ol: This compound has a similar structure but differs in its functional groups and reactivity.
Nicotinic acetylcholine receptor agents: These compounds share a common target but may vary in their binding affinity and pharmacological effects.
属性
IUPAC Name |
methyl 2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-18-12(17)8-9-4-6-16(7-5-9)11-3-2-10(13)14-15-11/h2-3,9H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAMUSVSMZIOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














